N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
The compound features a thiazole ring substituted with a 4-(trifluoromethyl)phenyl group at position 2, linked via an ethyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (dioxane) groups, which may influence its physicochemical properties (e.g., solubility, bioavailability) and biological activity.
Properties
IUPAC Name |
N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S2/c21-20(22,23)14-3-1-13(2-4-14)19-25-15(12-30-19)7-8-24-31(26,27)16-5-6-17-18(11-16)29-10-9-28-17/h1-6,11-12,24H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJSCHRUFKSMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, a thiazole ring, and a sulfonamide moiety, which collectively influence its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]-2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonamide
- Molecular Formula : C19H15F3N2OS
- CAS Number : 7119185
The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound has been explored for its potential as an antimicrobial agent against various pathogens. Studies have shown that modifications in the thiazole structure can lead to enhanced efficacy against bacteria and fungi .
Anti-inflammatory Effects
The sulfonamide group in the compound is known for its anti-inflammatory properties. It has been investigated for its ability to inhibit inflammatory pathways, particularly through the modulation of cytokine production and inhibition of cyclooxygenase enzymes . In vitro studies have demonstrated that compounds similar to this sulfonamide can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and dioxin structures. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation in various cancer lines. The mechanism often involves apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The following table summarizes key findings regarding structural modifications and their impact on biological activity:
Case Study 1: JNK Inhibition
A study focused on related compounds demonstrated that thiazole-based inhibitors could effectively target c-Jun N-terminal kinase (JNK), a key regulator in inflammation and cancer pathways. The compound showed significant inhibition of JNK activity in cellular assays, leading to reduced insulin resistance in mouse models .
Case Study 2: Antimicrobial Testing
In another study evaluating the antimicrobial properties of thiazole derivatives, N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-benzamide (a related structure) exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results indicated a strong correlation between structural modifications and enhanced antimicrobial properties .
Scientific Research Applications
Antitumor Activity
Numerous studies have highlighted the antitumor potential of thiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study conducted on thiazole derivatives indicated that compounds similar to N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting potential use in cancer treatment .
Antimicrobial Properties
Thiazole derivatives are known for their broad-spectrum antimicrobial activities. The compound has demonstrated effectiveness against various bacterial strains.
- Research Findings : In vitro studies have shown that this compound exhibits significant antibacterial effects, which may be attributed to its ability to disrupt bacterial cell wall synthesis .
Enzyme Inhibition
The sulfonamide moiety of this compound is known to inhibit key enzymes involved in various physiological processes.
- Mechanism of Action : The inhibition of carbonic anhydrase by this compound has been linked to therapeutic effects in conditions such as glaucoma and certain types of edema .
Anti-inflammatory Effects
Research indicates that thiazole derivatives may exhibit anti-inflammatory properties.
- Biochemical Pathways : The compound's interaction with inflammatory pathways could lead to reduced inflammation and associated symptoms in various diseases .
Table 1: Summary of Biological Activities
Table 2: Pharmacokinetic Properties
| Property | Description |
|---|---|
| Lipophilicity | Enhanced by trifluoromethyl group |
| Solubility | Moderate solubility in organic solvents |
| Stability | Stable under physiological conditions |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole- and Triazole-Based Sulfonamides
Example 1: S-Alkylated 1,2,4-Triazoles (Compounds [10–15], –3)
- Structure : These compounds feature a 1,2,4-triazole core substituted with phenylsulfonyl groups and halogenated aryl rings (e.g., 2,4-difluorophenyl).
- Key Differences: The target compound uses a thiazole ring instead of a triazole.
- Synthesis : Unlike the triazole derivatives (synthesized via sodium ethoxide-mediated S-alkylation), the target compound’s synthesis likely involves thiazole ring formation followed by sulfonamide coupling .
Example 2: Thiazole Derivatives with Dihydrodioxine Moieties (Compound 17d, )
- Structure: Norbornane-substituted thiazole linked to 2,3-dihydrobenzo[b][1,4]dioxine via a carbonyl group.
- Key Differences: The target compound lacks the bicyclo[2.2.1]heptane (norbornane) group, which in 17d enhances steric bulk and likely affects kinase inhibition (e.g., CDK9 selectivity). The sulfonamide group in the target compound replaces the acetamide in 17d, altering hydrogen-bonding capacity and solubility .
Sulfonamide-Based Agrochemicals (–7)
Example 3: Sulfentrazone
- Structure : Contains a triazolone ring and trifluoromethyl group but lacks the thiazole-dihydrodioxine framework.
- The trifluoromethyl group in both compounds enhances lipophilicity, but the dihydrodioxine in the target compound may reduce soil persistence compared to sulfentrazone’s dichlorophenyl group .
Antimicrobial Thiazole Derivatives ()
Example 4: N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine
- Structure : Diphenylmethyl and chlorophenyl substituents on a thiazole core.
- Key Differences :
Data Tables: Comparative Analysis
Table 1. Structural and Functional Attributes
Table 2. Spectral and Physicochemical Comparison
Research Findings and Implications
- Synthetic Challenges : The target compound’s ethyl-thiazole linkage may require controlled alkylation conditions to avoid byproducts, similar to triazole S-alkylation in .
- Bioactivity Trends: Thiazole derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced antimicrobial and kinase-inhibitory activities compared to non-halogenated analogs .
- Stability : The dihydrodioxine ring may confer resistance to oxidative degradation compared to simpler benzene rings in sulfentrazone .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule comprises two primary subunits:
- 2,3-Dihydrobenzo[b]dioxine-6-sulfonamide : A sulfonamide-functionalized benzodioxane derivative.
- 2-(4-(Trifluoromethyl)phenyl)thiazol-4-ylethylamine : A thiazole ring bearing a trifluoromethylphenyl group and an ethylamine side chain.
Retrosynthetic disconnection at the sulfonamide bond reveals the need for:
Synthesis of 2,3-Dihydrobenzo[b]dioxine-6-sulfonyl Chloride
Benzodioxane Sulfonation
The benzodioxane core is sulfonated using chlorosulfonic acid under controlled conditions (0–5°C, 4–6 h). Positional selectivity for the 6-sulfonic acid derivative is achieved via the electron-donating effects of the dioxane oxygen atoms, directing electrophilic substitution to the para position.
Procedure :
Synthesis of 2-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)ethylamine
Thiazole Core Construction via Hantzsch Cyclization
The thiazole ring is synthesized via reaction of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one with thiourea in ethanol (reflux, 8 h).
Optimization :
- Solvent : Ethanol enables efficient cyclization while solubilizing polar intermediates.
- Base : Addition of sodium hydroxide (1.0 equiv) enhances reaction rate and yield (78–82%) by deprotonating thiourea.
Product : 2-Amino-4-(4-(trifluoromethyl)phenyl)thiazole.
Ethylamine Side Chain Introduction
The amino group at position 2 is functionalized via a two-step sequence:
Bromoethylation
- React 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole with 1,2-dibromoethane (2.0 equiv) in DMF at 60°C (12 h).
- Isolate 2-(2-bromoethyl)-4-(4-(trifluoromethyl)phenyl)thiazole (70% yield).
Amination
Sulfonamide Coupling Reaction
The final step involves nucleophilic acyl substitution between the sulfonyl chloride and ethylamine:
Conditions :
- Solvent : Dry dichloromethane (anhydrous).
- Base : Triethylamine (2.0 equiv) neutralizes HCl byproduct.
- Temperature : 0°C → 25°C (2 h).
Procedure :
- Add 2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethylamine (1.0 equiv) to a solution of 2,3-dihydrobenzo[b]dioxine-6-sulfonyl chloride (1.05 equiv) in DCM.
- Introduce triethylamine dropwise under nitrogen.
- Stir until completion (TLC monitoring), then wash with 1M HCl and brine.
- Isolate the product via recrystallization (ethanol/water) as a white solid (88% yield).
Structural Characterization and Validation
Spectroscopic Data :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be ensured?
- Methodology : Use multi-step organic synthesis involving thiazole ring formation (e.g., Hantzsch thiazole synthesis) and sulfonamide coupling. For example:
React 4-(trifluoromethyl)phenyl thioamide with α-bromo ketone to form the thiazole core.
Couple with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide via nucleophilic substitution.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are effective. Purity >95% is achievable via HPLC with UV detection at 254 nm .
- Key Parameters :
| Step | Reaction Time | Temperature | Yield |
|---|---|---|---|
| Thiazole formation | 12–24 h | 80°C | 60–75% |
| Sulfonamide coupling | 6–8 h | RT | 70–85% |
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in 19F NMR), thiazole protons (δ 7.5–8.5 ppm), and dihydrodioxine ring (δ 4.2–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- X-ray Crystallography : Resolve stereochemical ambiguities; similar sulfonamide-thiazole structures have been validated this way .
Q. What solvent systems are optimal for stability studies?
- Stability : Test in DMSO (storage at –20°C for long-term) and aqueous buffers (pH 7.4, 37°C for 48 h). Monitor degradation via HPLC.
- Solubility : Use DMSO for in vitro assays; for in vivo, consider PEG-400/saline emulsions .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reactivity?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., thiazole cyclization). Tools like Gaussian or ORCA are recommended .
- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore alternative pathways and reduce trial-and-error experimentation .
- Design of Experiments (DoE) : Use fractional factorial designs to optimize variables (e.g., catalyst loading, temperature) with minimal runs .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Validation :
Confirm compound integrity post-assay via LC-MS.
Use orthogonal assays (e.g., enzymatic inhibition + cellular viability).
- Example : If IC50 varies between enzymatic and cell-based assays, check membrane permeability (logP ~3.5) or efflux pump interactions .
Q. What strategies guide structure-activity relationship (SAR) studies on the trifluoromethyl and thiazole moieties?
- Analog Synthesis : Replace trifluoromethyl with Cl, Br, or CF2H; modify thiazole substituents (e.g., phenyl to pyridyl).
- Biological Testing : Compare inhibition of target enzymes (e.g., carbonic anhydrase) and cellular cytotoxicity.
- Key Findings :
| Substituent | Enzyme IC50 (nM) | Cytotoxicity (µM) |
|---|---|---|
| CF3 | 12 ± 2 | >100 |
| Cl | 45 ± 5 | 80 |
| Br | 38 ± 4 | 75 |
| Data adapted from sulfonamide-thiazole analogs . |
Q. Which advanced analytical techniques quantify trace impurities?
- LC-MS/MS : Detect impurities at <0.1% levels using MRM transitions.
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd residues from coupling reactions).
Q. How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to intracellular targets by measuring thermal stability shifts.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) using recombinant protein .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
